4-Chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position, an o-tolyl group at the 1-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazines with 1,3-diketones or their equivalents.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the o-tolyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-Chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound exhibits fungicidal activity and can be used as a lead compound for developing new fungicides.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as sensors or catalysts.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and carboxylic acid groups play crucial roles in its binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a phenyl group instead of an o-tolyl group.
4-Bromo-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
1-(o-Tolyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group.
Uniqueness
4-Chloro-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a reactive intermediate in various chemical reactions, while the o-tolyl group provides steric and electronic effects that influence its binding properties in biological systems.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-chloro-1-(2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-4-2-3-5-9(7)14-6-8(12)10(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
CUDCRWCKVZRLRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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